molecular formula C15H13ClN2O6S B2512361 3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid CAS No. 420094-37-7

3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid

Cat. No. B2512361
CAS RN: 420094-37-7
M. Wt: 384.79
InChI Key: LWSOOILSFLGAJX-UHFFFAOYSA-N
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Description

3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid, commonly referred to as CPSPA, is a chemical compound that has gained significant attention in the world of scientific research. It has a molecular formula of C15H13ClN2O6S and a molecular weight of 384.79 .


Molecular Structure Analysis

The molecular structure of this compound consists of a complex arrangement of atoms, including carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S). The exact structure can be determined using various analytical techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid can be determined using various analytical techniques. The compound has a molecular weight of 384.79 .

Scientific Research Applications

Synthesis of Optically Active Amino Acid Derivatives

Research by Foresti et al. (2003) explores the synthesis of optically active α-amidoalkylphenyl sulfones, which are crucial in creating biologically active compounds. The study focuses on the reaction of N-acylimines with sodium methanenitronate to yield nitro adducts, followed by a Nef reaction and methylation to produce β-hydroxy-α-amino acid and α,β-diamino acid esters. These derivatives are important for the preparation of biologically active compounds, indicating the potential application of the 3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid in this domain (Foresti et al., 2003).

Reactions in Aqueous Sodium Hydroxide Solution

Shaw and Miller (1970) studied the reactions of various phenyl sulfones, including 2-aminophenylsulfonylacetic acid, in aqueous sodium hydroxide. The study provides insights into the behavior of these compounds under specific conditions, which is critical for understanding the reactivity and potential applications of related substances, such as 3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid (Shaw & Miller, 1970).

Activation of Liver Carcinogens

Research by Sodum et al. (1994) delves into the activation of carcinogens like 2-nitropropane in the liver, mediated by aryl sulfotransferase. This study's findings contribute to understanding the biochemical pathways involved in carcinogenesis and could be relevant to the study of similar compounds, such as 3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid, in terms of their metabolic processing and potential carcinogenic effects (Sodum et al., 1994).

Amination of Nucleic Acids

Sodum and Fiala (1998) identified that the hepatocarcinogen 2-nitropropane induces liver DNA and RNA base modifications, leading to the formation of compounds like 8-aminoguanine and 8-oxoguanine. The study highlights the potential of certain chemicals to modify nucleic acids, suggesting possible research avenues for 3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid in the context of DNA/RNA interactions (Sodum & Fiala, 1998).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. For similar compounds, safety data sheets provide information on potential hazards, safe handling practices, and emergency procedures .

properties

IUPAC Name

3-[(2-chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O6S/c16-12-7-6-11(18(21)22)8-14(12)25(23,24)17-13(9-15(19)20)10-4-2-1-3-5-10/h1-8,13,17H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSOOILSFLGAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid

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